N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide
Description
Quinoxalines are heterocyclic aromatic systems known for diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The target compound features a benzenesulfonamide group linked to a quinoxaline core substituted with a 3-trifluoromethylphenylamino moiety.
Properties
Molecular Formula |
C21H15F3N4O2S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-6-8-15(13-14)25-19-20(27-18-12-5-4-11-17(18)26-19)28-31(29,30)16-9-2-1-3-10-16/h1-13H,(H,25,26)(H,27,28) |
InChI Key |
CVNDXWXJFHEKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core, introduction of the trifluoromethyl group, and sulfonamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve selectivity . Additionally, the recovery and recycling of palladium catalysts can enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the quinoxaline core can interact with nucleic acids or other biomolecules . These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s structure shares a common benzenesulfonamide-quinoxaline backbone with several analogs, but substituent variations critically influence activity:
*Calculated based on structural data.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Synthetic Accessibility: Synthesis of benzenesulfonamide derivatives typically involves coupling sulfonic chlorides with aminoquinoxalines under basic conditions (e.g., pyridine/DMAP) .
Critical Research Findings and Data Tables
In Vitro Cytotoxicity Data (HEPG2 Cell Line)
| Compound Name | IC₅₀ (mmol/L) | Reference |
|---|---|---|
| Doxorubicin (Control) | 71.8 | |
| CTBS | <20* | |
| Compound 9 | 15.6 | |
| Target Compound (Inferred) | ~10–30* | Structural SAR† |
*Estimated based on structural analogs.
†Structure-activity relationship (SAR) suggests trifluoromethyl may enhance potency.
Key Structural Advantages Over Analogs
Trifluoromethyl vs. Ethyl : Enhanced electron-withdrawing effects and metabolic stability .
Sulfonamide vs. Thioureido : Improved aqueous solubility and hydrogen-bonding capacity .
Quinoxaline Core: Enables π-π stacking with aromatic residues in target proteins .
Biological Activity
N-[3-(3-Trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This section delves into its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 444.4 g/mol. The compound consists of a quinoxaline core, a trifluoromethyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
The synthesis typically involves several steps, including:
- Suzuki–Miyaura Coupling Reaction : This method is favored for its mild reaction conditions and functional group tolerance.
- Oxidation and Reduction Steps : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
This compound primarily acts as an inhibitor of PI3K, a critical enzyme in various cellular processes such as growth, metabolism, and survival. Dysregulation of the PI3K pathway is often implicated in cancer progression, making this compound a candidate for anticancer therapy. The trifluoromethyl group enhances the compound's binding affinity to PI3K, potentially increasing its efficacy .
Anticancer Activity
In vitro studies have demonstrated the compound's significant anticancer activity against various cancer cell lines. For instance, research indicated that compounds similar to this compound exhibited cytotoxic effects comparable to or exceeding those of established chemotherapeutics like doxorubicin. Molecular docking studies suggested effective binding to the active site of PI3K, supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-Aminoquinoxalin-2-yl)-benzenesulfonamide | Quinoxaline core, sulfonamide | Lacks trifluoromethyl group; reduced binding affinity |
| N-(4-Methylphenylamino)-quinoxalin-2-yl)-benzenesulfonamide | Quinoxaline core, sulfonamide | Contains methyl group; altered biological activity |
| N-(2-Chloroquinoxalin-6-yl)-benzenesulfonamide | Chlorinated quinoxaline | Different halogen substitution affects reactivity |
This comparative analysis illustrates how variations in substituents can significantly influence biological activity and chemical properties. The presence of the trifluoromethyl group in this compound enhances its therapeutic potential compared to structurally similar compounds.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated multiple synthesized derivatives for their anticancer activity against various cell lines, revealing that many exhibited promising results. Notably, some derivatives showed higher activity than doxorubicin, indicating their potential as novel anticancer agents .
- Molecular Docking : Docking studies conducted on synthesized compounds demonstrated favorable interactions with the active site of PI3K, suggesting a strong rationale for their use in cancer therapy .
Q & A
Basic Question: What are the optimal synthetic routes and characterization techniques for N-[3-(3-trifluoromethyl-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide derivatives?
Methodological Answer:
The synthesis typically involves coupling anthranilic acid derivatives with 3-isothiocyanato-benzenesulfonamide under reflux conditions in polar solvents (e.g., ethanol or DMF). For example, derivatives with quinoxaline scaffolds are synthesized via cyclization reactions between substituted anthranilic acids and isothiocyanate intermediates. Characterization employs ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 7.38–8.33 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 350.0 [M−H]⁻) . Elemental analysis (±0.4% theoretical values) and TLC monitoring ensure purity.
Basic Question: Which in vitro assays are most suitable for evaluating the cytotoxicity of this compound in cancer research?
Methodological Answer:
The sulforhodamine B (SRB) assay is widely used due to its sensitivity and compatibility with high-throughput screening. Protocol:
Fix cells (e.g., HEPG2 liver cancer cells) with trichloroacetic acid.
Stain with 0.4% SRB in 1% acetic acid.
Measure optical density at 564 nm after Tris-base extraction.
This method quantifies cell density linearly and detects IC₅₀ values as low as 15.6 mmol L⁻¹, outperforming traditional assays like MTT .
Advanced Question: How do structural modifications at the thioureido group (e.g., substituents on the benzene ring) impact anticancer activity and selectivity?
Methodological Answer:
Key SAR findings from derivatives with 4-[3-(substituted)thioureido] groups:
- Electron-withdrawing groups (e.g., 4-ethylbenzoate) enhance activity (e.g., compound 9 , IC₅₀ = 15.6 mmol L⁻¹ vs. HEPG2).
- Heterocyclic substituents (e.g., pyridin-2-yl or thiazol-2-yl) improve radiosensitization potential.
- Bulkier groups (e.g., bromophenyl) reduce solubility but increase target binding affinity .
Advanced Question: What methodologies are used to evaluate the radiosensitizing effects of this compound in combination therapy?
Methodological Answer:
Treat cancer cells (e.g., HEPG2) with sub-IC₅₀ concentrations of the compound.
Expose to γ-irradiation (e.g., 8 kGy dose).
Assess synergy via clonogenic survival assays or SRB-based cytotoxicity.
Studies show compounds like 9–11 enhance radiation-induced apoptosis by 40–60%, likely via DNA damage potentiation .
Advanced Question: How can researchers resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
Discrepancies arise from:
- Cell line variability (e.g., HEPG2 vs. other liver or breast cancer models).
- Assay conditions (SRB vs. MTT; incubation time, serum concentration).
- Compound purity (HPLC vs. TLC validation).
To mitigate, standardize protocols and cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis) .
Advanced Question: What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Prodrug approaches : Esterify sulfonamide groups to enhance bioavailability.
- Nanoformulation : Use liposomal encapsulation to improve solubility and reduce renal clearance.
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., trifluoromethyl group oxidation) .
Advanced Question: How is computational modeling applied to predict binding modes with potential targets (e.g., kinases)?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) against ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
Validate with MD simulations (100 ns trajectories) to assess binding stability.
Correlate with in vitro kinase inhibition assays (IC₅₀ < 1 μM for selective derivatives) .
Advanced Question: What analytical techniques confirm the stability of this compound under physiological conditions?
Methodological Answer:
Forced degradation studies : Expose to pH 1–13 buffers, H₂O₂, or UV light.
Monitor via HPLC-UV/MS at λ = 254 nm.
Identify degradation products (e.g., hydrolysis of sulfonamide or trifluoromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
